N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. It is characterized by the presence of an amino group, a methyl group, and an ethoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-amino-2-methylaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide can be compared with other similar compounds such as:
N-(4-Amino-2-methylphenyl)acetamide: Shares a similar structure but lacks the ethoxy group, which may result in different chemical properties and biological activities.
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide: Contains an additional phenoxy group, which may enhance its interactions with certain molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2. The compound features an amino group and an ethoxybenzamide moiety, contributing to its reactivity and interaction with biological targets.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways, potentially altering their activity and affecting cellular processes.
- Receptor Modulation : By binding to receptors, it may influence signaling pathways related to inflammation and cell proliferation.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly in:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been reported to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for the development of cancer therapies.
Compound | IC50 (μM) | Target |
---|---|---|
This compound | TBD | HDAC Inhibition |
Suberoylanilide Hydroxamic Acid (SAHA) | 27.3 | HDAC Inhibition |
3. Neuroprotective Effects
Studies have indicated that this compound may provide neuroprotection by reducing oxidative stress and inflammation markers in neuronal cells. Its ability to modulate neuronal pathways suggests potential applications in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent.
Study 2: Neuroprotective Effects
In vitro studies assessed the compound's effects on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound reduced cell death and improved cell viability, highlighting its neuroprotective properties.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNRDKYGTMZNGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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